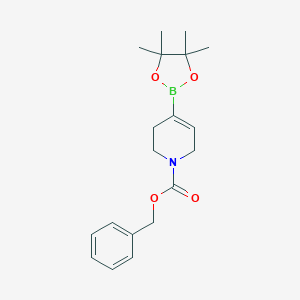

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

描述

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a boronic ester derivative featuring a 5,6-dihydropyridine core, a benzyl carboxylate protecting group, and a pinacol boronate moiety. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Commercial suppliers (e.g., Herben (Shanghai) Biological Technology Co., Ltd.) note its storage requirements at -20°C to ensure stability, with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

属性

IUPAC Name |

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461435 | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286961-15-7 | |

| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reductive Amination Approaches

In modified protocols, reductive amination of 4-boronic acid-substituted pyridones with benzyl amines has been explored. Using sodium cyanoborohydride in methanol-acetic acid buffer (pH 4–5), this method avoids harsh reducing conditions but requires pre-functionalized boronic acid precursors.

Microwave-Assisted Borylation

Recent advancements employ microwave irradiation to accelerate the borylation step. A mixture of the triflate intermediate, B₂Pin₂, and Pd(OAc)₂ in dimethylacetamide (DMA) achieves full conversion within 30 minutes at 120°C, though scalability remains a challenge.

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety dictate reagent choices. The use of tetrakis(triphenylphosphine)palladium(0) instead of air-sensitive Pd(dppf)Cl₂ reduces premixing steps, while substituting 1,4-dioxane with toluene-ethanol mixtures lowers toxicity risks. Typical industrial yields range from 85–90%, with purity >98% achieved via crystallization from hexane-ethyl acetate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd(dppf)Cl₂ Catalyzed | 93 | 99 | High | $$$$ |

| Reductive Amination | 78 | 95 | Moderate | $$ |

| Microwave Borylation | 91 | 97 | Low | $$$$$ |

The Pd(dppf)Cl₂ method remains the gold standard for balance between yield and scalability, whereas microwave approaches suit small-scale, high-throughput applications.

Challenges and Optimization

化学反应分析

N-Cbz-1,2,3,6-四氢吡啶-4-硼酸频哪醇酯会发生各种化学反应,包括 :

氧化: 硼酸基团可以氧化形成硼酸衍生物。

还原: Cbz 保护基可以通过氢化或其他还原方法去除。

取代: 硼酸基团可以参与 Suzuki-Miyaura 交叉偶联反应,与芳基或乙烯基卤化物反应形成碳-碳键。

这些反应中常用的试剂和条件包括钯催化剂、碳酸钠等碱以及二甲基亚砜 (DMSO) 等溶剂 。这些反应形成的主要产物取决于所使用的具体反应物和条件。

科学研究应用

N-Cbz-1,2,3,6-四氢吡啶-4-硼酸频哪醇酯有几种科学研究应用,包括 :

有机合成: 它作为合成更复杂分子的合成砌块,特别是在开发药物和农用化学品中。

药物化学: 该化合物用于设计和合成潜在的候选药物,特别是针对神经系统疾病的药物。

材料科学: 它用于合成具有独特性质的新型材料,例如导电聚合物和先进复合材料。

作用机制

N-Cbz-1,2,3,6-四氢吡啶-4-硼酸频哪醇酯的作用机制涉及它作为硼酸衍生物在各种化学反应中的作用 。硼酸基团可以与二醇和其他亲核试剂形成可逆的共价键,使其在设计酶抑制剂和其他生物活性分子中发挥作用。 Cbz 保护基有助于稳定该化合物,并在合成过程中防止不必要的副反应 .

相似化合物的比较

Key Observations:

Protecting Groups: The benzyl carboxylate in the target compound contrasts with the tert-butyl group in analogues. Benzyl groups are labile under hydrogenolysis, enabling selective deprotection, whereas tert-butyl esters offer stability under acidic conditions .

Core Structure : The dihydropyridine ring enhances conjugation and reactivity in cross-coupling reactions compared to saturated tetrahydropyridine derivatives .

Substituent Effects: Morpholine-containing analogues (e.g., ) exhibit altered solubility and electronic properties, broadening their utility in non-pharmaceutical applications .

Suzuki-Miyaura Cross-Coupling

Both the target compound and its tert-butyl analogue are widely employed in palladium-catalyzed Suzuki reactions. For example:

Target Compound:

tert-Butyl Analogue:

Morpholine Derivative:

- Applied in peroxynitrite sensing due to its electron-rich aromatic system, highlighting niche applications beyond drug discovery .

常见问题

Q. What are the primary synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with aryl/vinyl halides or triflates. A typical protocol involves:

- Reacting a brominated dihydropyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄).

- Using sodium carbonate as a base in a degassed 1,4-dioxane/water solvent system to facilitate transmetalation .

- Purification via column chromatography or recrystallization. The boronate ester enhances stability against hydrolysis while enabling regioselective coupling.

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 3.0–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). ¹¹B NMR confirms boronate ester presence (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~387.2 Da).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .

Q. How is this compound utilized in cross-coupling reactions to synthesize complex heterocycles?

The boronate group participates in Pd-catalyzed couplings to form C–C bonds. Example workflow:

- React with aryl halides (e.g., 3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cycloheptapyridine) under Suzuki conditions.

- Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and temperature (80–100°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect yield, and how can they be mitigated?

Protodeboronation is common under acidic or high-temperature conditions. Mitigation strategies:

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) models assess:

- Boronate electrophilicity in transmetalation steps.

- Steric effects from the tetramethyl dioxaborolane ring on Pd coordination . Software (e.g., Gaussian, ORCA) calculates transition-state energies to optimize ligand-substrate compatibility.

Q. How does the dihydropyridine ring’s conformation influence stability under varying pH and temperature?

- pH Stability : The ring undergoes partial oxidation to pyridine at pH < 3 or > 10. Buffered conditions (pH 6–8) in aqueous/organic mixtures minimize degradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C. Storage at –20°C under argon is recommended.

Data Contradictions and Troubleshooting

Q. Discrepancies in reported coupling efficiencies: How to resolve them?

- Case Study : Conflicting yields (40% vs. 75%) in coupling with bromothiophene derivatives.

- Root Cause : Variability in Pd catalyst activity (e.g., residual oxygen deactivating Pd(0)).

- Solution : Pre-purify catalysts via recrystallization and use rigorous degassing .

Methodological Tables

Q. Table 1. Key Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 3.6 (m, 4H, CH₂) | |

| HRMS (ESI+) | [M+H]⁺: 387.1982 (calc.), 387.1980 (obs.) | |

| X-ray (SHELX) | B–O bond: 1.36 Å, dihedral angle: 12.5° |

Q. Table 2. Optimized Suzuki Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | +25% vs. PdCl₂ |

| Base | Na₂CO₃ | +15% vs. K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1) | +30% vs. THF |

| Temperature | 80°C | Balances rate/stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。